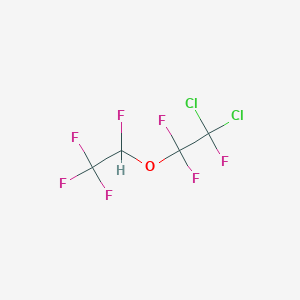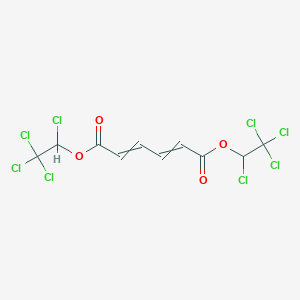
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is an ester derivative of 2,4-hexadienedioic acid, where the esterifying groups are 1,2,2,2-tetrachloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate typically involves the esterification of 2,4-hexadienedioic acid with 1,2,2,2-tetrachloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can participate in electrophilic and nucleophilic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) ether: Another chlorinated ester with different reactivity and applications.
Hexachloroethane: A chlorinated compound with distinct properties and uses.
Tetrachloroethylene: A chlorinated solvent with various industrial applications.
Eigenschaften
CAS-Nummer |
53744-22-2 |
|---|---|
Molekularformel |
C10H6Cl8O4 |
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C10H6Cl8O4/c11-7(9(13,14)15)21-5(19)3-1-2-4-6(20)22-8(12)10(16,17)18/h1-4,7-8H |
InChI-Schlüssel |
CGQFSDNBZRQGLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)OC(C(Cl)(Cl)Cl)Cl)C=CC(=O)OC(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)

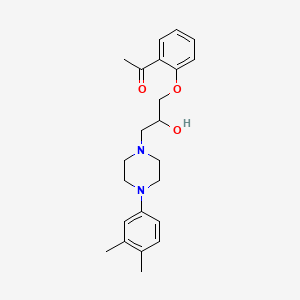


![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)

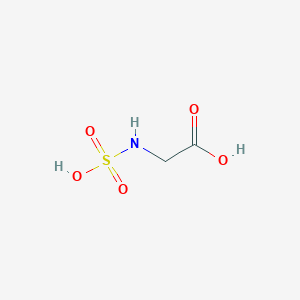

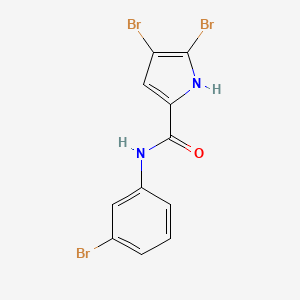
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)


